molecular formula C6H12OS B1581756 3-Mercapto-2-methylpentanal CAS No. 227456-28-2

3-Mercapto-2-methylpentanal

Cat. No. B1581756
M. Wt: 132.23 g/mol
InChI Key: FSAGSGCELJTQFN-UHFFFAOYSA-N
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Description

3-Mercapto-2-methylpentanal is a chemical compound with the molecular formula C6H12OS . It has an average mass of 132.224 Da and a monoisotopic mass of 132.060883 Da . It is also known by other names such as 2-Methyl-3-sulfanylpentanal .


Synthesis Analysis

The synthesis of 3-Mercapto-2-methylpentanal has been suggested to occur in raw onions . The presence of this compound in raw onions was confirmed by synthesis and comparison of MS and chromatographic data .


Molecular Structure Analysis

The molecular structure of 3-Mercapto-2-methylpentanal is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Aroma Compound in Food Products

3-Mercapto-2-methylpentanal has been identified as a potent flavor compound in various food products. Initially detected in thermally processed flavors and raw onions, it contributes to a distinctive meat broth, sweaty, onion, and leek-like odor at low concentrations. This compound's formation in onions and its sensory characteristics at different concentrations have been studied, highlighting its significant role in food aromatics (Widder et al., 2000).

Synthesis and Sensorial Properties

The synthesis and sensorial properties of mercaptoaldehydes, including 3-Mercapto-2-methylpentanal, have been explored. This compound, along with similar mercaptoaldehydes, demonstrates unique odor characteristics and low perception thresholds. These properties make it significant in food aroma research, particularly in understanding its formation and identification in various foods (Vermeulen & Collin, 2002).

Role in Wine Aroma

In the context of wine, 3-Mercapto-2-methylpentanal plays a crucial role in developing specific aromas. Research has identified alternative biogenetic pathways in wines leading to compounds structurally related to 3-Mercapto-2-methylpentanal. These findings expand the understanding of aroma compound formation in wines and their sensory impact (Schneider et al., 2006).

Quantitative Analysis in Onions

The quantitation of 3-Mercapto-2-methylpentanal in onions, both raw and processed, has been a subject of research. A stable isotope dilution assay was developed for this purpose, revealing significant variations in the content of this compound in different onion preparations. This research provides insights into the enzymatic processes involved in the formation of this aroma compound in onions (Granvogl et al., 2004).

Enantioselective Syntheses and Sensory Properties

Investigations into the enantioselective syntheses of 3-Mercapto-2-methylpentanal and its diastereomers have been conducted to understand their sensory differences. This research is crucial in flavor chemistry, offering insights into the impact of stereochemistry on the sensory properties of flavor compounds (Sabater Lüntzel et al., 2000).

Identification in Beverages and Foods

The identification and characterization of 3-Mercapto-2-methylpentanal in various beverages and foods, such as beers and cheeses, have been a significant area of research. Studies focused on understanding its formation mechanisms and impact on the flavor profiles of these products. These findings contribute to the broader field of food science and technology, particularly in flavor analysis and quality control (Noba et al., 2018).

Safety And Hazards

3-Mercapto-2-methylpentanal is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-methyl-3-sulfanylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAGSGCELJTQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945425
Record name 2-Methyl-3-sulfanylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear viscous oil; sharp, penetrating aroma reminiscent of onion
Record name 3-Mercapto-2-methylpentanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

98.00 to 100.00 °C. @ 10.00 mm Hg
Record name 3-Mercapto-2-methylpentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in organic solvents, soluble (in ethanol)
Record name 3-Mercapto-2-methylpentanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.095-1.103
Record name 3-Mercapto-2-methylpentanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercapto-2-methylpentanal

CAS RN

227456-28-2
Record name 3-Mercapto-2-methylpentanal
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Record name 3-Mercapto-2-methylpentanal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-sulfanylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 227456-28-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 3-MERCAPTO-2-METHYLPENTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04LG18GGDN
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Record name 3-Mercapto-2-methylpentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
S Widder, C Sabater Lüntzel, T Dittner… - Journal of agricultural …, 2000 - ACS Publications
… 3-Mercapto-2-methylpentanal. Hydrogen sulfide was bubbled through a stirred solution of 321 g of 2-methylpent-2-enal, 0.3 g of hydroquinone, and 32 mL of triethylamine in 600 mL of …
Number of citations: 88 pubs.acs.org
C Vermeulen, S Collin - Journal of agricultural and food chemistry, 2002 - ACS Publications
… Only 3-mercapto-2-methylpentanal and 3-mercaptohexanal have been found in onions and beef liver, respectively. The aim of this work was to synthesize 13 mercaptoaldehydes not …
Number of citations: 51 pubs.acs.org
R Schneider, F Charrier, A Razungles, R Baumes - Analytica Chimica Acta, 2006 - Elsevier
… That addition was already proposed to explain the formation of 3-mercapto-2-methylpentanal in onions from 2-methylpent-2-en-al and H 2 S [25]. …
Number of citations: 130 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2018 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 3 efsa.onlinelibrary.wiley.com
AD Riegel - 2023 - mediatum.ub.tum.de
… The corresponding 3-mercapto-2-methylpentanal showed a similar behavior; at 1 ppm the odor was described as sulfurous, pungent, meaty, pungent, oniony, roasty, and at 5 ppm as …
Number of citations: 2 mediatum.ub.tum.de
JC Zhu, ZB Xiao - Journal of agricultural and food chemistry, 2018 - ACS Publications
… demonstrated that methyl 2-methylbutanoate, methyl hexanoate, hexyl isobutanoate, methional, heptanal, (Z)-3-hexenyl acetate 3-mercaptohexyl acetate, 3-mercapto-2-methylpentanal, …
Number of citations: 16 pubs.acs.org
SA Firmenich - 2015 - books.google.com
… aldol condensation of propanal (73) and addition of hydrogen sulfide to the resulting intermediate (74), followed by reduction of the resulting 3-mercapto-2methylpentanal (75), is shown …
Number of citations: 2 books.google.com
C Cerny - Flavour development, analysis and perception in food …, 2015 - Elsevier
… molecule via aldol condensation of propanal (73) and addition of hydrogen sulfide to the resulting intermediate (74), followed by reduction of the resulting 3-mercapto-2-methylpentanal (…
Number of citations: 18 www.sciencedirect.com
D Rowe - Perfumer and Flavorist, 2000 - Citeseer
… mercaptans were identified in onion6, 3-mercapto-2-methylpentan-1-ol (68), an onion- and leek-like material with an odor threshold of 0.15 ppb, and 3-mercapto2-methylpentanal (69), …
Number of citations: 54 citeseerx.ist.psu.edu
DJ Rowe - SPECIAL PUBLICATION-ROYAL SOCIETY OF …, 2002 - books.google.com
… mercaptans were identified in onion, 3-mercapto-2-methylpentan-1-ol 74, an onion-and leek-like material with an odour threshold of 0.15 ppb, and 3-mercapto-2-methylpentanal 75, …
Number of citations: 26 books.google.com

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